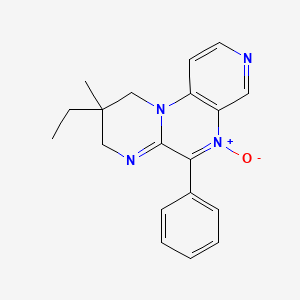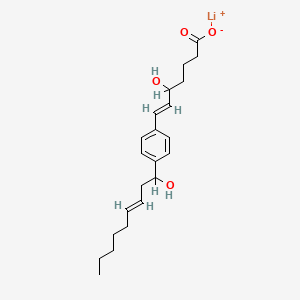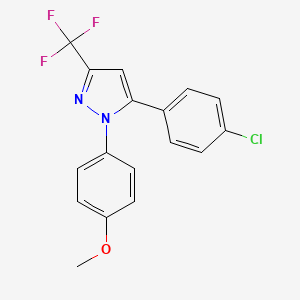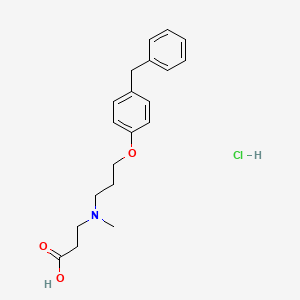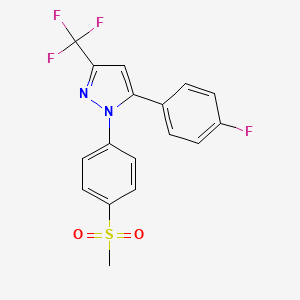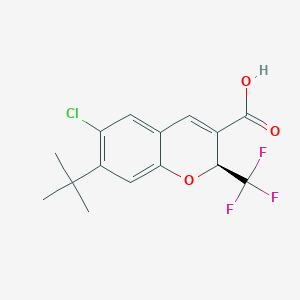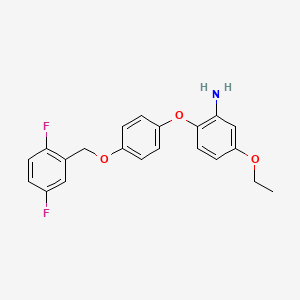
2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline
概览
描述
The compound “2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline” is a complex organic molecule. It contains a benzene ring, which is a common structure in organic chemistry, and several functional groups including ether groups (R-O-R’) and an aniline group (a benzene ring attached to an amine group, -NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact molecular structure. The presence of the ether and aniline groups suggest that it might participate in reactions typical of these functional groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .
科研应用
Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease : Novel radiofluoro-pegylated phenylbenzoxazole derivatives, including derivatives related to your compound, have been synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using PET imaging. These compounds showed high affinity for Aβ aggregates and demonstrated potential as useful PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Intracellular pH Measurement : Fluorinated analogs of aminophenol groups, which are structurally related to the compound , have been modified to yield pH sensitive probes. These modifications have resulted in probes with pK values in the physiological range and negligible affinity for other physiological ions (Rhee et al., 1995).
Benzylic Hydroxylation Studies : Studies involving chloroperoxidase-catalyzed benzylic hydroxylation include compounds structurally similar to 2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline. Such studies help in understanding enzyme specificity and reaction mechanisms (Miller et al., 1995).
Peroxidase Reactions and Toxicity Studies : Research on the oxidation products of 4-ethoxyaniline, a related compound, has provided insights into the formation of various products and their potential toxicity, contributing to the understanding of peroxidase reactions and their implications (Lindqvist et al., 1991).
Zinc Complexes and Spin Interaction Studies : Studies on zinc complexes involving Schiff and Mannich bases, which are structurally related to the compound, have been conducted. These studies are significant in understanding the properties of these complexes, including spin interactions (Orio et al., 2010).
Antioxidant Activity of Phenolic Acids : Research on phenolic acids, including derivatives similar to your compound, has been conducted to understand their antioxidant activities. This research is crucial for applications in food science and nutrition (Chen et al., 2020).
Safety And Hazards
未来方向
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical properties, for example, researchers might investigate its potential use in the synthesis of other compounds. If it has biological activity, it might be studied as a potential drug .
性质
IUPAC Name |
2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUBLPUJDOWYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349269 | |
| Record name | SEA0400 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,5-Difluorobenzyl)oxy)phenoxy)-5-ethoxyaniline | |
CAS RN |
223104-29-8 | |
| Record name | SEA0400 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

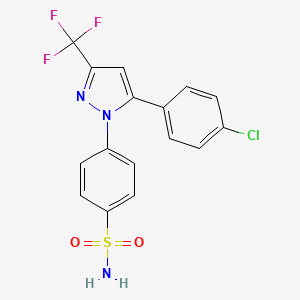
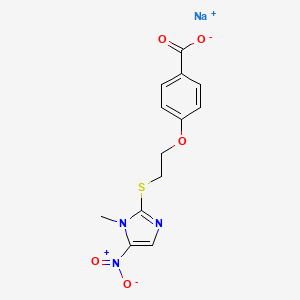
![7-[3-hydroxy-2-[(E)-3-hydroxy-3-methylnon-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1680860.png)
![Methyl 7-[3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1680861.png)
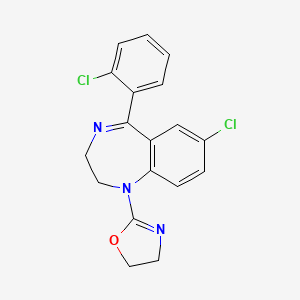
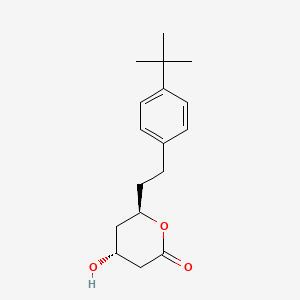
![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)
![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)
